(4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol

Reaction Energetics Epoxide Chemistry Synthetic Intermediate Stability

The compound (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol (CAS 1217528-57-8), a chiral epoxide derivative, is commercially supplied as a research biochemical with a molecular formula of C22H26Cl2O2Si and a molecular weight of 421.43 g/mol. It is structurally characterized by a (4S)-configured tetralin core bearing a 3,4-dichlorophenyl substituent and a critical 1,2-epoxide moiety, with the phenolic oxygen protected as a triethylsilyl (TES) ether to modulate reactivity and stability.

Molecular Formula C22H26Cl2O2Si
Molecular Weight 421.4 g/mol
Cat. No. B12287400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-(34Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol
Molecular FormulaC22H26Cl2O2Si
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3
InChIKeyKMNMUXYKKYGKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement of (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol (CAS 1217528-57-8)


The compound (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol (CAS 1217528-57-8), a chiral epoxide derivative, is commercially supplied as a research biochemical with a molecular formula of C22H26Cl2O2Si and a molecular weight of 421.43 g/mol . It is structurally characterized by a (4S)-configured tetralin core bearing a 3,4-dichlorophenyl substituent and a critical 1,2-epoxide moiety, with the phenolic oxygen protected as a triethylsilyl (TES) ether to modulate reactivity and stability . This compound represents a specialized intermediate within the broader chemical space of sertraline-related impurities and synthetic building blocks.

Rigorous Selection of Chiral Sertraline Impurity Standards: Avoiding Generic Substitution Pitfalls


Generic substitution of this specific epoxide intermediate with a structurally similar analog is critically flawed due to the co-existence of stereochemical and functional group determinants that dictate downstream reactivity. The (4S)-configuration of the tetralin ring, established via chiral resolution or asymmetric synthesis, directly controls the enantiomeric outcome in subsequent transformations, a principle demonstrated in the stereoselective ionic hydrogenation of related sertraline precursors [1]. Simultaneously, the TES protecting group is not interchangeable with common alternatives like TMS or TBDMS; its unique steric and electronic profile governs stability under Lewis acidic conditions, as evidenced by its specific use with triethylsilane and boron trifluoride etherate in key reduction steps [1]. Furthermore, the 1,2-epoxide ring, a highly strained three-membered heterocycle, provides a thermodynamic driving force and regiochemical control element that is absent in the corresponding alkene analogs, fundamentally altering reaction pathways and product distributions.

Quantitative Differentiation Guide for (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol vs. Closest Analogs


Epoxide Ring Strain as a Thermodynamic Driver vs. Alkene Analog (CAS 1217778-10-3)

The incorporation of a 1,2-epoxide ring in the target compound (CAS 1217528-57-8) fundamentally alters its energetic landscape compared to the closely related alkene analog, (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol (CAS 1217778-10-3). The epoxide introduces ~27 kcal/mol of ring strain energy, a hallmark of oxirane systems. This strain renders the epoxide thermodynamically inclined toward ring-opening reactions with nucleophiles, a reactivity profile absent in the alkene form [1]. Consequently, the epoxide serves as a distinct 'spring-loaded' intermediate, enabling regioselective transformations under milder conditions that are impossible with the alkene, which would require harsher electrophilic or radical activation.

Reaction Energetics Epoxide Chemistry Synthetic Intermediate Stability

Triethylsilyl (TES) Protecting Group Lability vs. TBDMS Ether Stability

The choice of a triethylsilyl (TES) ether over a more common tert-butyldimethylsilyl (TBDMS) ether is a critical differentiator for synthetic strategy. While TBDMS ethers are prized for their stability, the target compound's TES group exhibits significantly faster cleavage kinetics under acidic conditions. In a class-level comparison, TES ethers are hydrolyzed approximately 10^4 times faster than TBDMS ethers under acidic conditions due to reduced steric hindrance [1]. This differential lability is crucial in multi-step syntheses where orthogonal deprotection strategies are required, allowing for selective TES removal in the presence of other, more robust protecting groups.

Protecting Group Chemistry Silyl Ether Stability Process Chemistry

Enantiomeric Purity and Stereochemical Integrity in (4S) vs. (4R) Isomer

The (4S) configuration is a specific diastereomer, likely derived from the trans-(1R,4S) series of sertraline intermediates. The preparation of the desired trans-(1R,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine from a hydroxy precursor using triethylsilane and boron trifluoride proceeds with a reported diastereomeric ratio of 86:14 (trans:cis) [1]. The specific rotation ([α]D -31.6°, c=0.5, EtOH) for a closely related intermediate provides a quantitative benchmark for stereochemical identity [1]. Use of the (4R) enantiomer, which would exhibit an opposite sign of rotation (approximately +31.6°) and different pharmacological or reactivity profile, for quantitative analytical method validation or reference standard preparation would invalidate the assay.

Chiral Chromatography Enantiomeric Purity Sertraline Intermediates

Validated Application Scenarios for (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol


Synthesis of Advanced Sertraline Analogs via Regioselective Epoxide Ring-Opening

This compound is ideally suited as an advanced intermediate for the synthesis of sertraline derivatives. The epoxide ring, with its quantified ~27 kcal/mol of ring strain [1], can undergo regioselective nucleophilic attack by amines or other N-nucleophiles. This allows for the direct introduction of complex amine side chains under mild conditions, a pathway that is not feasible with the non-epoxidized alkene analog. This positions the compound as a key building block for creating libraries of analogs where structural diversity is introduced at a late stage.

Analytical Reference Standard for Chiral Purity Method Validation

The compound's well-defined stereochemistry, as evidenced by the specific optical rotation ([α]D -31.6°) reported for its closely related derivatives [2], makes it an excellent candidate for use as a reference standard in chiral HPLC method development. When quantifying trace levels of the undesired enantiomer in a drug substance, the availability of a pure, quantifiable standard with the (4S)-configuration is essential for establishing system suitability and ensuring data integrity, a purpose for which the achiral alkene analog is completely unsuitable.

Investigating Orthogonal Deprotection Strategies in Complex Molecule Synthesis

The choice of the TES protecting group, known to undergo acid-catalyzed hydrolysis approximately 10,000 times faster than a TBDMS group [3], makes this compound a valuable tool for developing highly selective deprotection sequences. This characteristic enables the selective unmasking of the naphthol hydroxyl group in the presence of other silyl-protected functionalities, a common challenge in the multi-step synthesis of polyfunctional natural products and pharmaceuticals.

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